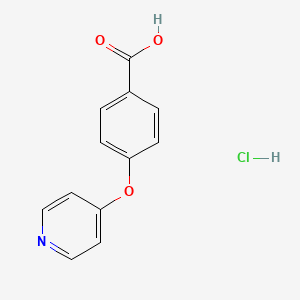

4-(Pyridin-4-yloxy)benzoic acid hydrochloride

Description

4-(Pyridin-4-yloxy)benzoic acid hydrochloride is a benzoic acid derivative featuring a pyridin-4-yloxy substituent at the para position of the benzene ring, with a hydrochloride counterion. Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .

Properties

IUPAC Name |

4-pyridin-4-yloxybenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3.ClH/c14-12(15)9-1-3-10(4-2-9)16-11-5-7-13-8-6-11;/h1-8H,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZBULZHHXCCQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=CC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306606-31-4 | |

| Record name | 4-(pyridin-4-yloxy)benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-yloxy)benzoic acid hydrochloride typically involves the following steps:

-

Formation of 4-(Pyridin-4-yloxy)benzoic acid

Starting Materials: 4-hydroxybenzoic acid and 4-chloropyridine.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C).

Reaction Mechanism: The hydroxyl group of 4-hydroxybenzoic acid undergoes nucleophilic substitution with the chlorine atom of 4-chloropyridine, forming the ether linkage.

-

Conversion to Hydrochloride Salt

Starting Material: 4-(Pyridin-4-yloxy)benzoic acid.

Reaction Conditions: The free acid is dissolved in an appropriate solvent, and hydrochloric acid (HCl) is added to form the hydrochloride salt.

Reaction Mechanism: The carboxylic acid group reacts with hydrochloric acid to form the corresponding hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-yloxy)benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of quinones or carboxylate derivatives.

Reduction: Formation of alcohols or reduced aromatic compounds.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

4-(Pyridin-4-yloxy)benzoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-yloxy)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs with Varied Substitution Patterns

4-(Pyridin-2-ylmethoxy)benzoic Acid Hydrochloride

- Molecular Formula: C₁₃H₁₁ClNO₃

- Molecular Weight : 265.70 g/mol

- Key Differences: The pyridine ring is substituted at the 2-position with a methoxy group instead of the 4-position.

- Applications: Not explicitly stated, but similar benzoic acid derivatives are often intermediates in drug synthesis .

4-Methyl-3-(Pyridin-4-yloxy)benzoic Acid Hydrochloride

- Molecular Formula: C₁₃H₁₂ClNO₃

- Molecular Weight : 265.69 g/mol

- Key Differences : A methyl group at the 4-position of the benzene ring and substitution at the 3-position. Positional isomerism may reduce solubility compared to the para-substituted parent compound .

3-(Piperidin-4-yloxy)benzoic Acid Hydrochloride

- Molecular Formula: C₁₂H₁₅ClNO₃

- Molecular Weight : 268.71 g/mol (HCl-adjusted)

- Key Differences : Replacement of pyridine with a saturated piperidine ring enhances solubility in water and alcohols due to increased hydrophilicity. However, the loss of aromaticity may reduce π-π stacking interactions in biological systems .

Functional Group Variations

Benzocaine Hydrochloride

- Molecular Formula: C₉H₁₁ClNO₂

- Molecular Weight : 201.65 g/mol

- Key Differences: An ester group replaces the ether linkage, with an amino substituent at the benzene ring’s para position.

4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride (DBBA)

- Molecular Formula: C₁₈H₂₈ClNO₃

- Molecular Weight : 342.88 g/mol

- Key Differences: A dibutylamino-propoxy chain introduces significant hydrophobicity and basicity. Market analyses highlight its industrial applications, though pharmacological data are scarce .

Biological Activity

4-(Pyridin-4-yloxy)benzoic acid hydrochloride is an organic compound with the molecular formula CHClNO and a molecular weight of 251.67 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties, particularly in the context of enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme's function. In receptor binding studies, it can act as either an agonist or antagonist, influencing cellular signaling pathways.

Research Findings

Recent studies have highlighted several key effects of this compound:

- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Preliminary findings suggest that the compound may have anticancer properties, potentially inhibiting the growth of various cancer cell lines .

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ether linkage between pyridine and benzoic acid | Anti-inflammatory, anticancer |

| 4-(Pyridin-4-yl)benzoic acid | Lacks ether linkage | Limited biological activity |

| 4-(Piperidin-4-yl)benzoic acid hydrochloride | Contains a piperidine ring | Varies; potential for different enzyme interactions |

The unique ether linkage in this compound sets it apart from similar compounds, allowing for distinct biological interactions and potential therapeutic benefits.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in a rodent model of arthritis. The results demonstrated a significant reduction in inflammatory markers and joint swelling compared to control groups. This suggests potential applications in treating inflammatory conditions.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound induced apoptosis in HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound's mechanism involved the activation of caspases, leading to programmed cell death.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(pyridin-4-yloxy)benzoic acid hydrochloride, and how can intermediate purity be validated?

- Methodology :

- Step 1 : Esterification of pyridin-4-ol with a benzoic acid derivative (e.g., ethyl ester) under reflux conditions using a coupling agent like SOCl₂ or dimethyl sulfate .

- Step 2 : Nucleophilic substitution to introduce the pyridyloxy group at the 4-position of the benzoic acid backbone.

- Step 3 : Hydrochloride salt formation via reaction with HCl in a polar solvent (e.g., ethanol) .

- Validation : Monitor reaction progress using TLC and confirm final product purity via HPLC (>98%) and NMR (e.g., absence of unreacted starting materials) .

Q. How should researchers characterize the physicochemical properties of this compound for reproducibility?

- Key Parameters :

- Solubility : Test in water, ethanol, and DMSO at 25°C; note discrepancies between batch preparations due to hygroscopicity or crystallinity variations .

- Melting Point : Use differential scanning calorimetry (DSC) to determine decomposition range (e.g., 175–180°C) and compare with literature .

- Storage : Store at room temperature in a desiccator to avoid moisture-induced degradation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- Use PPE (gloves, goggles) to prevent skin/eye contact.

- Conduct toxicity assessments via Ames test or acute toxicity studies due to limited safety data; assume potential irritancy based on structural analogs .

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved using SHELX software, and what challenges arise during refinement?

- Procedure :

- Collect high-resolution X-ray diffraction data (resolution ≤ 1.0 Å).

- Use SHELXD for phase determination and SHELXL for refinement, prioritizing anisotropic displacement parameters for non-hydrogen atoms .

- Challenges : Address twinning or disorder in the pyridyloxy group by applying restraints (e.g., SIMU/DELU in SHELXL) .

Q. What strategies resolve contradictions in solubility data across different experimental conditions?

- Approach :

- Systematically vary pH (2–12), temperature (4–37°C), and ionic strength to map solubility profiles.

- Use UV-Vis spectroscopy or NMR to quantify solubility limits and correlate with crystallographic packing (e.g., hydrogen-bonding networks) .

Q. How can computational modeling predict the compound’s bioactivity for drug development?

- Methods :

- Perform molecular docking (e.g., AutoDock Vina) to assess interactions with targets like cyclooxygenase-2 (COX-2) or kinase enzymes.

- Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. What analytical techniques differentiate between polymorphic forms of the hydrochloride salt?

- Techniques :

- PXRD : Compare diffraction patterns to identify crystalline vs. amorphous phases.

- Solid-state NMR : Detect variations in hydrogen bonding or chloride ion positioning .

Methodological Challenges

Q. How to optimize reaction yields for large-scale synthesis while minimizing impurities?

- Solutions :

- Use flow chemistry to control exothermic reactions (e.g., SOCl₂-mediated esterification).

- Implement inline FTIR or PAT (Process Analytical Technology) to monitor intermediates .

Q. What in silico tools validate the compound’s stability under physiological conditions?

- Tools :

- Simulate hydrolysis kinetics using Gaussian or COSMO-RS to predict degradation pathways (e.g., ester cleavage in acidic pH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.